N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide

Catalog No.
S7789886
CAS No.
M.F
C19H15FN2O3S
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thia...

Product Name

N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide

IUPAC Name

N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide

Molecular Formula

C19H15FN2O3S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H15FN2O3S/c1-12(23)21-19-22-16(11-26-19)10-25-17-8-4-14(5-9-17)18(24)13-2-6-15(20)7-3-13/h2-9,11H,10H2,1H3,(H,21,22,23)

InChI Key

NQZWUWSQBUVSSF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=CS1)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(=O)NC1=NC(=CS1)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide is a chemical compound that belongs to the thiazol group of thioamides. This compound is known for its unique and broad-spectrum biological activity, which makes it a potential lead compound in drug discovery and development. The compound was first synthesized in 2005 by a team of researchers at Gifu Pharmaceutical University in Japan, who were investigating new thioamide derivatives as anti-inflammatory and anti-tumor agents.
N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide is a white crystalline powder with a melting point of 198-200°C. The compound has a molecular formula of C21H16FN3O3S and a molecular weight of 429.43 g/mol. Its solubility in water is limited, but it is soluble in common organic solvents such as methanol, ethanol, and DMSO.
The synthesis of N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide involves the reaction of 4-(4-fluorobenzoyl)phenol with 2-bromoacetic acid methyl ester in the presence of potassium carbonate and cesium carbonate. The resulting intermediate is then treated with thiourea and trifluoroacetic acid to yield the final product. The compound has been characterized by various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography.
Various analytical methods have been used to detect and analyze N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). Spectroscopic techniques such as UV-vis spectroscopy, infrared spectroscopy (IR), and fluorescence spectroscopy have also been used.
N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide has shown promising biological activity in various preclinical studies. It has been reported to exhibit anti-inflammatory, anti-tumor, antimicrobial, antifungal, anti-diabetic, and anti-oxidant properties. The compound also shows potent inhibition of various enzymes such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and acetylcholinesterase (AChE).
The toxicity and safety of N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide have been evaluated in various animal models. The compound has been found to be relatively safe at low doses, with no significant adverse effects reported. However, at high doses, it has been associated with hepatotoxicity and nephrotoxicity.
N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide has various potential applications in scientific experiments. It can be used as a lead compound in drug discovery and development, especially in the development of anti-inflammatory and anti-tumor drugs. The compound can also be used in the development of new antimicrobial and antifungal agents. Other potential applications include its use as an analytical standard in quantitative analysis and as a tool in biochemical and pharmacological research.
Research on N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide is still in its early stages. Most of the studies conducted so far have been preclinical and in vitro studies. However, the compound has shown promising biological activity, making it a potential candidate for further development. There is also ongoing research on the mechanism of action of the compound and its potential for use in various therapeutic areas.
N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide has various potential implications in different fields of research and industry. As a lead compound in drug discovery and development, it can contribute to the development of new drugs to treat various diseases such as inflammation, cancer, and diabetes. The compound can also have various industrial applications, such as the development of new antimicrobial agents for use in agriculture and human health.
The major limitation of N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide is its limited solubility in water, which can limit its utility in some applications. Future research should focus on improving the compound's solubility and bioavailability. Other possible future directions include the further characterization of the compound's biological activity and mechanism of action, as well as the development of more efficient synthesis routes.
In summary, N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide is a promising compound with unique and diverse biological activity. Its potential applications in drug discovery and development, as well as in various fields of research and industry, make it an attractive candidate for further exploration and development. Future research should focus on improving the compound's solubility, bioavailability, and understanding its biological activity and mechanism of action.

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

370.07874168 g/mol

Monoisotopic Mass

370.07874168 g/mol

Heavy Atom Count

26

Dates

Last modified: 01-05-2024

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